molecular formula C16H21NOS B4004276 N-(1-adamantyl)-2-thiophen-2-ylacetamide

N-(1-adamantyl)-2-thiophen-2-ylacetamide

Cat. No.: B4004276
M. Wt: 275.4 g/mol
InChI Key: XDSXHOFLOQCIAD-UHFFFAOYSA-N
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Description

N-(1-Adamantyl)-2-thiophen-2-ylacetamide is a synthetic acetamide derivative featuring a rigid adamantane moiety linked to a thiophene ring via an acetamide bridge. The adamantyl group confers high lipophilicity and metabolic stability, while the thiophene ring may enhance electronic interactions in biological systems.

Properties

IUPAC Name

N-(1-adamantyl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NOS/c18-15(7-14-2-1-3-19-14)17-16-8-11-4-12(9-16)6-13(5-11)10-16/h1-3,11-13H,4-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSXHOFLOQCIAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1-adamantyl)-2-thiophen-2-ylacetamide typically involves the following steps:

    Adamantylation of Thiophene: The thiophene ring is first functionalized to introduce an adamantyl group. This can be achieved through a Friedel-Crafts alkylation reaction using adamantyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of Acetamide: The adamantylated thiophene is then reacted with acetic anhydride to form the corresponding acetamide. This step may involve the use of a base such as pyridine to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial production methods for this compound would likely involve optimization of these steps to increase yield and reduce costs, potentially incorporating continuous flow chemistry techniques for large-scale synthesis.

Chemical Reactions Analysis

N-(1-adamantyl)-2-thiophen-2-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the acetamide can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles through electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens, nitro groups, and alkyl groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of the acetamide group would yield an amine derivative.

Scientific Research Applications

N-(1-adamantyl)-2-thiophen-2-ylacetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. Adamantane derivatives are known for their antiviral, anti-Parkinsonian, and anti-Alzheimer properties, and the incorporation of a thiophene ring could enhance these effects.

    Material Science: The stability and rigidity of the adamantane moiety make this compound useful in the development of advanced materials, such as polymers and nanomaterials.

    Catalysis: The compound can be used as a ligand in catalytic reactions, potentially improving the efficiency and selectivity of various chemical transformations.

Mechanism of Action

The mechanism of action of N-(1-adamantyl)-2-thiophen-2-ylacetamide depends on its specific application. In medicinal chemistry, the adamantane moiety is known to interact with various molecular targets, such as ion channels and enzymes, to exert its effects. The thiophene ring can also interact with biological targets, potentially enhancing the compound’s overall activity. The exact molecular pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Adamantyl-Containing Acetamides and Thioamides

Key Differences :

  • N-(1-Adamantyl)carbothioamides (e.g., compounds 5a–e , 6 , 7 ): Replace the acetamide’s oxygen with sulfur, forming thioamides. These exhibit antibacterial activity, with MIC values ranging from 16–64 µg/mL against Staphylococcus aureus .
  • N-(1-Adamantyl)-2-thiophen-2-ylacetamide : The oxygen-containing acetamide likely offers greater hydrolytic stability compared to thioamides, which are prone to oxidation .

Table 1: Structural and Functional Comparison of Adamantyl Derivatives

Compound Core Structure Key Substituents Bioactivity Synthesis Method
Target Compound Acetamide Adamantyl, thiophene Not reported Likely carbodiimide coupling
N-(1-Adamantyl)carbothioamides Thioamide Adamantyl, cyclic amines Antibacterial, hypoglycemic 1-Adamantyl isothiocyanate + amines
AKB48 Carboxamide Adamantyl, indazole Cannabinoid receptor agonist (Ki = 3.24–9.53 nM for CB1) Amide coupling
Thiophene-Containing Acetamides

Examples :

  • N-(3-acetyl-2-thienyl)-2-bromoacetamide (): Features a bromoacetyl group, enabling further functionalization. Characterized by NMR and MS, it serves as an intermediate in thiophene chemistry .
  • 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Demonstrates twisted aromatic planes (79.7° dihedral angle) and hydrogen-bonded 1D chains, influencing crystallinity and solubility .
Pharmacological Comparisons
  • Antimicrobial Activity : N-(1-Adamantyl)carbothioamides show moderate activity against Gram-positive bacteria, likely due to adamantane’s membrane-disrupting properties . The target compound’s acetamide group may reduce toxicity compared to thioamides.
  • Receptor Affinity: AKB48 (adamantyl-indazole carboxamide) exhibits nanomolar affinity for CB1 receptors, suggesting adamantane’s role in enhancing ligand-receptor interactions . While the target compound’s thiophene moiety differs from indazole, its electronic profile may similarly modulate receptor binding.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-adamantyl)-2-thiophen-2-ylacetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling adamantylamine with thiophene-derived precursors. A common approach includes:

  • Step 1 : Activation of 2-thiopheneacetic acid using carbodiimide reagents (e.g., EDC·HCl) to form an intermediate reactive ester .
  • Step 2 : Reaction with 1-adamantylamine under controlled pH (7–8) and temperature (0–5°C) to minimize side reactions .
  • Key Variables : Solvent choice (e.g., dichloromethane vs. DMF) and reaction time significantly affect purity. For example, extended reaction times (>12 hours) may lead to hydrolysis of the adamantyl group.
  • Yield Optimization : Yields range from 60–85%, with higher purity achieved via recrystallization in methanol/acetone mixtures .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Adamantyl protons appear as a multiplet (δ 1.6–2.1 ppm), while thiophene protons resonate at δ 6.8–7.2 ppm. The acetamide NH signal (δ 8.1–8.3 ppm) confirms successful coupling .
  • ¹³C NMR : Carbonyl (C=O) at ~170 ppm and adamantyl carbons (25–40 ppm) are diagnostic .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 316.2 (calculated for C₁₆H₂₁NOS₂). Fragmentation patterns (e.g., loss of adamantyl group) validate structural integrity .

Q. How should researchers design preliminary biological activity assays for this compound?

  • Methodological Answer :

  • Target Selection : Prioritize targets where adamantyl/thiophene hybrids show activity (e.g., antimicrobial or CNS targets) .
  • In Vitro Screening :
  • Use MIC assays for antimicrobial testing (concentration range: 1–100 µM).
  • For neuroactivity, employ receptor-binding assays (e.g., NMDA or σ receptors) with radiolabeled ligands .
  • Controls : Include adamantane derivatives (e.g., memantine) and thiophene analogs to isolate structural contributions .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for this compound?

  • Methodological Answer :

  • Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å) with SHELXL for refinement .
  • Common Issues : Disordered adamantyl groups may require anisotropic displacement parameter (ADP) constraints.
  • Resolution : Apply twin refinement (e.g., via TWINLAW in SHELXL) if twinning is observed (common in adamantane derivatives) .
  • Validation : Cross-check with DFT-optimized geometries (e.g., B3LYP/6-31G*) to resolve bond-length discrepancies >0.02 Å .

Q. What strategies mitigate low yields in large-scale syntheses?

  • Methodological Answer :

  • Scale-Up Challenges : Adamantyl steric hindrance reduces reactivity at >10 mmol scales.
  • Solutions :
  • Use flow chemistry to maintain low temperatures and improve mixing .
  • Replace EDC·HCl with DMT-MM for higher coupling efficiency in polar aprotic solvents .
  • Yield Data :
Scale (mmol)SolventCatalystYield (%)
5DCMEDC·HCl82
20DMFDMT-MM68
50Flow (THF)DMT-MM75

Q. How do electronic effects of the thiophene ring influence reactivity in derivatization reactions?

  • Methodological Answer :

  • Electrophilic Substitution : Thiophene’s electron-rich C5 position reacts preferentially with electrophiles (e.g., bromine or nitration agents).
  • Experimental Design :
  • Bromination: Use NBS in CCl₄ (0°C) to yield 5-bromo derivatives (confirmed via ¹H NMR coupling constants, J = 3.8 Hz) .
  • Computational Modeling**: HOMO/LUMO analysis (Gaussian 09) predicts regioselectivity; Fukui indices align with experimental results .
  • Reactivity Table :
ReactionConditionsProduct Yield (%)
BrominationNBS/CCl₄, 0°C90
NitrationHNO₃/H₂SO₄, 50°C65

Data Contradiction Analysis

Q. How should conflicting solubility data in polar vs. nonpolar solvents be addressed?

  • Methodological Answer :

  • Contradiction : Reported solubility in DMSO ranges from 25–45 mg/mL due to polymorphism or hydration state.
  • Resolution :
  • Perform DSC/TGA to identify polymorphs (endothermic peaks >150°C indicate anhydrous form) .
  • Use HPLC (C18 column, MeCN/H₂O gradient) to quantify impurities affecting solubility .
  • Recommendation : Pre-dry the compound at 80°C under vacuum to standardize solubility measurements .

Safety and Handling

Q. What safety protocols are essential for handling this compound in electrophilic reactions?

  • Methodological Answer :

  • Hazards : Potential skin sensitization (adamantyl group) and thiophene-derived toxic byproducts (e.g., SO₂) .
  • Mitigation :
  • Use gloveboxes for air-sensitive steps (e.g., nitration).
  • Install real-time gas sensors (e.g., for H₂S) in reaction setups .
  • Quench reactions with NaHCO₃ to neutralize acidic byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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